1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Overview
Description
Mechanism of Action
Target of Action
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, also known as beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound . It is primarily used in the synthesis of nucleosides , which are key components of nucleic acids like DNA and RNA. Therefore, the primary targets of this compound are the nucleoside structures within these nucleic acids.
Mode of Action
The compound is used as a building block in the synthesis of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . The resulting product is then deprotected by an acid or base to form a pure artificial nucleotide .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of nucleoside synthesis . Nucleosides are essential for life as they are part of key biological molecules like DNA and RNA. Therefore, the downstream effects of this pathway include the synthesis of these vital nucleic acids.
Result of Action
The result of the action of this compound is the formation of artificial nucleotides . These nucleotides can then be incorporated into nucleic acids like DNA and RNA, influencing the genetic information and protein synthesis within cells.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the silyl-Hilbert–Johnson reaction it undergoes is sensitive to temperature and pH . Therefore, maintaining optimal conditions is crucial for its efficacy. Additionally, the compound’s stability may be affected by factors such as light, heat, and moisture, necessitating appropriate storage conditions .
Biochemical Analysis
Biochemical Properties
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction . This interaction is essential for the formation of artificial nucleotides, which are subsequently deprotected by an acid or base to yield pure nucleotides . The compound’s interactions with these enzymes and the subsequent reactions highlight its importance in biochemical synthesis processes.
Cellular Effects
This compound influences various cellular processes, particularly those related to nucleoside synthesis. It affects cell function by participating in the synthesis of artificial nucleotides, which are crucial for DNA and RNA synthesis . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for nucleic acid synthesis . Its role in these processes underscores its significance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules to facilitate nucleoside synthesis. The compound binds with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction, leading to the formation of artificial nucleotides . These nucleotides are then deprotected by an acid or base, resulting in pure nucleotides . This mechanism highlights the compound’s role in the synthesis of essential biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can impact its efficacy in nucleoside synthesis . Long-term effects on cellular function are observed in both in vitro and in vivo studies, emphasizing the importance of maintaining optimal conditions for its use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively participates in nucleoside synthesis without causing adverse effects . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of determining the appropriate dosage for specific applications . Threshold effects are also noted, indicating the need for careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside synthesis. It interacts with enzymes such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of artificial nucleotides . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within cells . The compound’s role in these pathways underscores its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy in nucleoside synthesis . Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for its role in nucleoside synthesis and other biochemical processes . Understanding the subcellular localization of the compound can provide insights into its functional mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose involves multiple steps. Initially, ribose undergoes methylation in the presence of thionyl chloride and methyl alcohol at 0–5°C . This is followed by benzylation using benzyl chloride, pyridine, and potassium carbonate at 60–70°C . The final step involves acetylation with glacial acetic acid and acetic anhydride at -5 to 5°C, yielding the desired product after recrystallization .
Industrial Production Methods: In industrial settings, the production process is scaled up, maintaining similar reaction conditions but with larger quantities of reagents and solvents. The use of continuous reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: Commonly with reagents like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction.
Deprotection Reactions: Using acids or bases to remove protecting groups and yield pure nucleotides.
Common Reagents and Conditions:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in silylation reactions.
Acids/Bases: Employed in deprotection steps to obtain the final nucleoside products.
Major Products Formed: The primary products formed from these reactions are artificial nucleotides, which are essential in the synthesis of antiviral and anticancer drugs .
Scientific Research Applications
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is extensively used in scientific research, particularly in:
Comparison with Similar Compounds
- β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
- α-D-Ribofuranose 1,3,5-tribenzoate
- β-D-Ribofuranose 1,2,3,5-tetraacetate
- 1-O-Methyl-2-deoxy-D-ribose
- β-L-Ribofuranose 1,2,3,5-tetra-O-acetate
Uniqueness: 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is unique due to its specific acetyl and benzoyl protecting groups, which make it particularly suitable for nucleoside synthesis. These groups provide stability and facilitate selective reactions, making it a preferred intermediate in pharmaceutical applications .
Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZABPLTDYVJMP-CBUXHAPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884346 | |
Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-32-9 | |
Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6974-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in scientific research?
A1: this compound serves as a crucial starting material in the synthesis of various nucleosides. [, , , , , , , , , , ] It acts as a protected form of D-ribose, readily reacting with various heterocyclic bases to form the corresponding nucleoside analogs. This makes it an invaluable tool for developing novel therapeutic agents.
Q2: What are some examples of nucleoside analogs synthesized using this compound, and what are their potential therapeutic applications?
A2: Researchers have successfully synthesized various nucleoside analogs with potential therapeutic applications using this compound. Examples include:
- Spongosine: This nucleoside exhibits anticancer properties. []
- Bredinin and Pyrazofurin analogs: These compounds demonstrate antiviral activity against herpes and measles viruses. [, ]
- 6-Substituted and 5,6-disubstituted uridines: This class of uridines, especially 5-fluoro-6-(fluoromethyl)uridine and 5-fluoro-6-(hydroxymethyl)uridine, show promising in vitro antitumor activity against human tumor cell lines. []
- Imidazo[1,2-a]-s-triazine nucleosides: These guanine analogs exhibit moderate activity against rhinovirus. []
Q3: Are there any specific advantages of using this compound in nucleoside synthesis compared to other methods?
A3: Yes, the use of this compound offers several advantages:
- Stereoselectivity: It enables the stereoselective synthesis of β-D-ribofuranosyl nucleosides, which are the naturally occurring isomers and often exhibit higher biological activity. [, , ]
- Protecting groups: The benzoyl and acetyl groups protect the hydroxyl groups of the ribose sugar, allowing for regioselectivity during the glycosylation reaction. [, , ] These groups can be easily removed after coupling with the desired base.
- Improved yields: Optimized reaction conditions using this compound can lead to higher yields of the desired nucleosides. [, ]
Q4: How is the structure of this compound confirmed?
A4: The structure of synthesized this compound is confirmed using various spectroscopic techniques, including:
- Infrared Spectroscopy (IR): This technique helps identify functional groups present in the molecule. []
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H NMR and 13C NMR are employed to determine the structure and stereochemistry of the compound. [, , ]
Q5: Have there been any studies on improving the synthesis of this compound itself?
A5: Yes, researchers have investigated methods to optimize the synthesis of this compound. One study focused on improving the synthesis by meticulously studying the effects of reaction parameters on each step, ultimately achieving a high yield (74.34%) and purity (98.1% by HPLC) of the desired product. [] Another study explored a novel approach using iodotrimethylsilane, leading to high yields of various nucleosides. []
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